Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate
Description
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 5-(4-aminophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-15-11(14)9-6-10(16-13-9)7-2-4-8(12)5-3-7/h2-6H,12H2,1H3 |
InChI Key |
XULJLILNTDEXTM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Ethyl 4-(4-Nitrophenyl)-2,4-Dioxobutanoate
4-Nitroacetophenone reacts with diethyl oxalate in the presence of sodium ethoxide. The Claisen condensation yields a β-diketone intermediate, which is isolated as a crystalline solid.
Reaction Conditions
Step 2: Cyclization with Hydroxylamine
The β-diketone intermediate undergoes cyclization with hydroxylamine hydrochloride to form ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate.
Reaction Conditions
Step 3: Reduction of Nitro to Amine
The nitro group is reduced to an amine using iron powder in acetic acid or catalytic hydrogenation.
Reduction Methods
| Method | Conditions | Yield | Source |
|---|---|---|---|
| Fe/AcOH | 50°C, 2 hours | 83% | |
| H₂/Pd-C | 1 atm H₂, ethanol, 6 hours | 78% | |
| SnCl₂/HCl | Ethyl acetate, reflux, 4 hours | 65% |
Direct Amination via Nucleophilic Substitution
An alternative route involves substituting a pre-formed isoxazole intermediate with an amine group. This method avoids nitro reduction but requires careful control of reaction conditions.
Synthesis of Methyl 5-Chlorophenylisoxazole-3-Carboxylate
Methyl acetoacetate reacts with 4-chlorobenzohydroxamoyl chloride in the presence of triethylamine to form the chlorinated intermediate.
Reaction Conditions
Amination with Ammonia or Amines
The chloride is displaced using aqueous ammonia or primary amines under mild conditions.
Optimized Protocol
Multi-Component Reactions (MCRs)
Recent advances employ domino MCRs to streamline synthesis. For example, L-valine catalyzes the cyclo-condensation of methyl acetoacetate, hydroxylamine, and 4-nitrobenzaldehyde.
L-Valine-Catalyzed Protocol
Reaction Conditions
Advantages
-
No metal catalysts
-
Short reaction time
-
High functional group tolerance
Comparative Analysis of Methods
| Method | Steps | Total Yield | Complexity | Scalability |
|---|---|---|---|---|
| Cyclocondensation + Reduction | 3 | 35–45% | Moderate | Industrial |
| Direct Amination | 2 | 50–60% | Low | Lab-scale |
| MCRs | 1 | 85–92% | Low | Pilot-scale |
Critical Challenges and Solutions
Regioselectivity in Cyclization
The orientation of the isoxazole ring is controlled by steric and electronic factors. Using bulky solvents (e.g., DMF) or low temperatures improves regioselectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The carboxylate group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various esters and amides depending on the reagents used.
Scientific Research Applications
Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-(4-aminophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and chemical behavior of isoxazole derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The amino group (-NH₂) in the target compound enhances hydrogen bonding and solubility in polar solvents compared to bromo (-Br) or fluoro (-F) substituents, which are electron-withdrawing and may improve lipophilicity .
Structural and Crystallographic Insights
- Planarity and Packing: The target compound’s crystal structure reveals a planar isoxazole ring with dihedral angles of 4.7° between the ring and the aminophenyl group, promoting π-π stacking .
- Comparative Analysis: The ethyl ester analog (Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate) has similar geometry but differs in crystal packing due to the bulkier ethyl group .
Biological Activity
Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by case studies and research findings.
Chemical Structure and Properties
This compound features a unique isoxazole ring structure combined with a phenyl group substituted with an amino group. The molecular formula is CHNO, and it has a molecular weight of 218.24 g/mol. The compound's structure is critical for its biological interactions, influencing its binding affinity to various biological targets.
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of 4-nitroacetophenone with diethyl oxalate followed by hydroxylamine treatment under reflux conditions. This method yields the desired compound in good purity and yield, making it suitable for further biological evaluations.
Biological Activities
This compound has demonstrated several notable biological activities:
-
Antimicrobial Activity :
- The compound exhibits significant antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as fungi. Studies report minimum inhibitory concentration (MIC) values indicating potent activity against pathogens such as E. coli and C. albicans.
- For instance, in one study, the compound showed an MIC value of 0.0195 mg/mL against E. coli and 0.0048 mg/mL against Bacillus mycoides and C. albicans .
- Anti-inflammatory Effects :
-
Neuroprotective Potential :
- Isoxazole derivatives have been explored for their neuroprotective effects, particularly in the context of Alzheimer’s disease (AD). Compounds similar to this compound have been shown to inhibit acetylcholinesterase (AChE), suggesting potential therapeutic applications in neurodegenerative diseases .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other related compounds in the isoxazole family:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate | Similar structure; ethyl instead of methyl | Antimicrobial properties |
| Methyl 5-aminoisoxazole-4-carboxylate | Amino group at position 5 | Anti-inflammatory effects |
| Methyl 5-(3-nitrophenyl)isoxazole-3-carboxylate | Nitro substitution on phenyl ring | Potential anticancer activity |
This table highlights how structural variations influence the biological activities of isoxazole derivatives, emphasizing the unique profile of this compound due to its specific substitutions.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluating multiple synthesized compounds found that this compound exhibited strong antibacterial activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa, with varying MIC values indicating effectiveness across different strains .
- Neuroprotective Studies : Molecular modeling studies have suggested that the compound may interact favorably with AChE, providing insights into its potential use in treating cognitive disorders associated with AD .
Q & A
Q. What are the validated synthetic routes for Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of precursors followed by esterification. A common approach includes:
Q. Optimization Strategies :
Q. Table 1: Synthesis Parameters
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 4-Aminophenyl aldehyde, NH₂OH·HCl | Ethanol, 50°C, 4 hr | 75–80 |
| 2 | Oxime intermediate, Ac₂O | Acetic acid, 80°C, 6 hr | 65–70 |
| 3 | Isoxazole acid, MeOH, H₂SO₄ | Reflux, 12 hr | 85–90 |
Q. How is the compound characterized to confirm structural integrity and purity?
Core Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR verify the isoxazole ring (δ 6.5–7.0 ppm for aromatic protons) and ester group (δ 3.8–4.0 ppm for methyl) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (232.24 g/mol) with [M+H]⁺ peak at m/z 233.1 .
- X-ray Crystallography : Resolves bond lengths (e.g., C-O = 1.36 Å) and dihedral angles (e.g., 87.0° for β angle) to validate 3D conformation .
Q. Purity Assessment :
- HPLC : ≥95% purity with a C18 column (acetonitrile/water, 70:30).
- Melting Point : Compare observed mp (e.g., 183–185°C) to literature values to detect impurities .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry?
Methodology :
- Analog Synthesis : Modify substituents (e.g., replace 4-aminophenyl with halogenated or methoxy groups) to assess bioactivity shifts .
- Biological Assays :
- Enzyme Inhibition : Test against COX-2 or kinases using fluorescence-based assays (IC₅₀ values).
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, A549) via MTT assays .
Q. Table 2: Bioactivity of Structural Analogs
| Compound | Modification | IC₅₀ (COX-2, μM) | Cytotoxicity (MCF-7, μM) |
|---|---|---|---|
| Methyl 5-(4-Bromophenyl) | Br substitution | 12.3 | 8.7 |
| Methyl 5-(3-Nitrophenyl) | NO₂ substitution | 18.9 | 15.2 |
| Target Compound | 4-NH₂ substitution | 9.1 | 6.4 |
Key Insight : The 4-aminophenyl group enhances binding to hydrophobic enzyme pockets, reducing IC₅₀ by 30% compared to brominated analogs .
Q. How can contradictory data in biological activity studies be resolved?
Case Example : Discrepancies in reported IC₅₀ values for enzyme inhibition may arise from:
- Assay Variability : Use standardized protocols (e.g., ATP concentration in kinase assays).
- Compound Stability : Pre-screen for degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) via LC-MS .
- Target Selectivity : Perform counter-screens against related enzymes (e.g., COX-1 vs. COX-2) to rule off-target effects .
Q. Resolution Workflow :
Replicate experiments with independent batches.
Validate target engagement using SPR (surface plasmon resonance) for binding kinetics .
Apply multivariate statistical analysis (e.g., PCA) to identify outlier data points .
Q. What computational methods predict the compound’s interaction with biological targets?
Approaches :
- Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR). The 4-aminophenyl group shows hydrogen bonding with Arg120 (ΔG = -8.2 kcal/mol) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- ADMET Prediction : SwissADME estimates moderate BBB permeability (logBB = 0.3) and CYP2D6 inhibition risk .
Q. Table 3: Predicted Pharmacokinetic Properties
| Parameter | Value |
|---|---|
| logP | 2.1 |
| PSA | 78.2 Ų |
| HBA/HBD | 4/2 |
| CYP2D6 Inhibition | Yes |
Q. How can crystallographic data resolve synthetic challenges (e.g., low yields)?
Application of X-ray Data :
- Conformational Analysis : The dihedral angle between isoxazole and phenyl rings (86.2°) indicates steric hindrance during esterification. Adjust solvent polarity (e.g., DMF → THF) to reduce strain .
- Polymorph Screening : Use crystal packing data to identify stable forms (e.g., Form I vs. Form II) for improved solubility .
Case Study : Switching from ethanol to acetonitrile in recrystallization increased yield from 65% to 82% by favoring a low-energy crystal lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
